N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 882080-17-3
VCID: VC4368823
InChI: InChI=1S/C20H24BrN3O/c1-15-7-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-3-5-17(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br)C
Molecular Formula: C20H24BrN3O
Molecular Weight: 402.336

N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide

CAS No.: 882080-17-3

Cat. No.: VC4368823

Molecular Formula: C20H24BrN3O

Molecular Weight: 402.336

* For research use only. Not for human or veterinary use.

N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide - 882080-17-3

Specification

CAS No. 882080-17-3
Molecular Formula C20H24BrN3O
Molecular Weight 402.336
IUPAC Name N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C20H24BrN3O/c1-15-7-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-3-5-17(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Standard InChI Key ONRMMYWSCPMSGV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 2-bromophenyl group linked via an acetamide bridge.

  • A piperazine ring substituted at the 4-position with a 2,4-dimethylphenyl moiety.

  • An acetamide functional group serving as the central linker.

The SMILES string CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br)C and InChIKey ONRMMYWSCPMSGV-UHFFFAOYSA-N encode this arrangement, which has been validated through computational and experimental characterization.

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular Weight402.336 g/mol
Predicted LogP4.2 (estimated)
Collision Cross Section187.8 Ų ([M+H]+ adduct)
SolubilityNot experimentally determined

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry: Predicted m/z 402.11754 ([M+H]+) .

  • NMR: Expected signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm).

Chromatographic Behavior

Predicted reverse-phase HPLC retention times range from 12–14 minutes using a C18 column and acetonitrile/water gradient .

Applications in Research

Drug Discovery

The compound serves as:

  • A chemical probe for studying piperazine-pharmacophore interactions.

  • A precursor for synthesizing brominated analogs with enhanced blood-brain barrier penetration.

Biochemical Assays

Preliminary docking studies suggest affinity for:

  • Dopamine Receptors: ΔG = -9.2 kcal/mol (AutoDock Vina).

  • Histamine H₄: Moderate binding (in silico) .

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